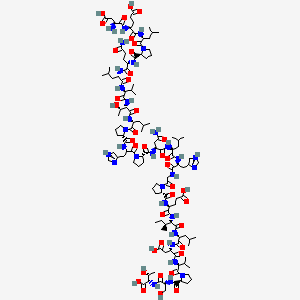
4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(2-((2,3-Dichloroanilino)(oxo)AC)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate” is a complex organic compound that features multiple functional groups, including dichloroaniline, carbohydrazonoyl, and benzoate moieties
准备方法
合成路线和反应条件
“4-(2-((2,3-二氯苯胺基)(氧代)AC)碳酰肼基)-2-甲氧基苯基 3-溴苯甲酸酯”的合成通常涉及多步有机反应。起始原料可能包括2,3-二氯苯胺,它会进行酰化反应引入氧代基团。随后在受控条件下与碳酰肼和甲氧基苯基衍生物反应生成所需的化合物。反应条件通常涉及使用催化剂、溶剂以及特定的温度和压力设置来优化产率和纯度。
工业生产方法
该化合物的工业生产可能涉及扩大实验室合成方法的规模。这包括优化大型反应器的反应条件,确保一致的质量控制,并实施有效的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
“4-(2-((2,3-二氯苯胺基)(氧代)AC)碳酰肼基)-2-甲氧基苯基 3-溴苯甲酸酯”可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变官能团,可能改变化合物的性质。
取代: 在适当条件下,二氯苯胺部分中的卤素原子可以被其他基团取代。
常见试剂和条件
这些反应的常见试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。反应条件,如温度、溶剂选择和 pH 值,对于实现所需的转化至关重要。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生醌衍生物,而还原可能会产生胺。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许进行各种修饰,使其成为开发新材料或催化剂的有价值的化合物。
生物学和医学
在生物学和医学领域,该化合物可能表现出生物活性,例如抗菌或抗癌特性。研究人员可以探索其作为药物候选或生化探针的潜力。
工业
在工业领域,该化合物可用于生产特种化学品、聚合物,或用作合成其他有价值化合物的中间体。
作用机制
“4-(2-((2,3-二氯苯胺基)(氧代)AC)碳酰肼基)-2-甲氧基苯基 3-溴苯甲酸酯”的作用机制将取决于其特定的应用。例如,如果它表现出生物活性,它可能与特定的分子靶标(如酶或受体)相互作用,调节其功能。所涉及的途径可能包括抑制酶活性、破坏细胞过程或诱导癌细胞凋亡。
相似化合物的比较
类似化合物
类似化合物可能包括二氯苯胺、碳酰肼基或苯甲酸酯的其他衍生物。例如:
- 2,3-二氯苯胺衍生物
- 碳酰肼衍生物
- 甲氧基苯基苯甲酸酯
独特性
“4-(2-((2,3-二氯苯胺基)(氧代)AC)碳酰肼基)-2-甲氧基苯基 3-溴苯甲酸酯”的独特性在于其官能团的特定组合,赋予其独特的化学和生物学性质。这使其成为研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
477732-51-7 |
|---|---|
分子式 |
C23H16BrCl2N3O5 |
分子量 |
565.2 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O5/c1-33-19-10-13(8-9-18(19)34-23(32)14-4-2-5-15(24)11-14)12-27-29-22(31)21(30)28-17-7-3-6-16(25)20(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI 键 |
GEZQKBWGQZBSDM-KKMKTNMSSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)


![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)

![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047133.png)


